![molecular formula C18H18O12 B14114892 1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)
1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as MFCD30062878 is a chemical substance with unique properties and applications. It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD30062878 involves multiple steps, including allylic oxidation, protection reactions, and acid-catalyzed coupling reactions. The process typically starts with a precursor molecule that undergoes a series of chemical transformations to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired chemical changes occur efficiently .
Industrial Production Methods
In industrial settings, the production of MFCD30062878 is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate advanced purification techniques to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
MFCD30062878 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve the oxidation of MFCD30062878.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions are carried out using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new substituents .
Scientific Research Applications
MFCD30062878 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of MFCD30062878 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The precise molecular targets and pathways involved depend on the specific application and context of use .
Properties
Molecular Formula |
C18H18O12 |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-[[3,5-bis[(2-oxo-1,3-dioxolan-4-yl)methoxy]phenoxy]methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C18H18O12/c19-16-25-7-13(28-16)4-22-10-1-11(23-5-14-8-26-17(20)29-14)3-12(2-10)24-6-15-9-27-18(21)30-15/h1-3,13-15H,4-9H2 |
InChI Key |
ZXBFDLXRUFWDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)COC2=CC(=CC(=C2)OCC3COC(=O)O3)OCC4COC(=O)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trilithium;4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-[hydroxy(oxido)phosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethyl-N-[3-oxido-3-(2-sulfanylethylimino)propyl]butanimidate](/img/structure/B14114814.png)
![(3R)-3-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14114821.png)
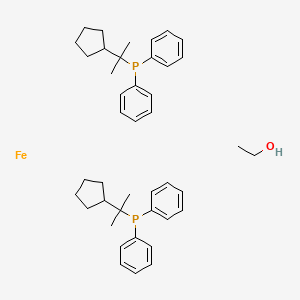
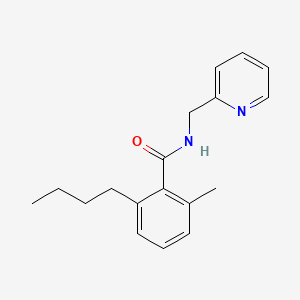
![[(1S)-1-[(5R,6S,9S)-9,12-dihydroxy-6,16-dimethyl-10,19-dioxa-16-azahexacyclo[12.5.3.15,9.01,14.02,11.06,11]tricosa-2,21-dien-22-yl]ethyl] benzoate](/img/structure/B14114838.png)

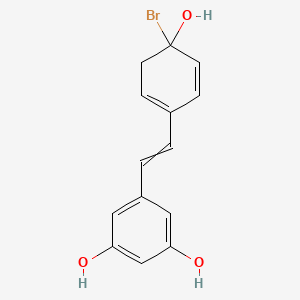
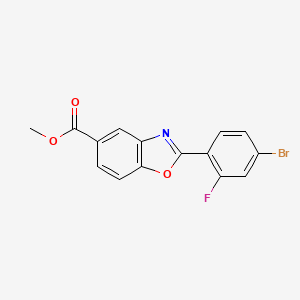

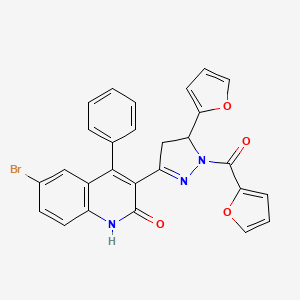
![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)


![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14114898.png)
